Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine
Overview
Description
Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC©C(NCC)C1=CC=CN=C1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 178.27 g/mol . Additional physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications
Synthetic Applications and Mechanisms Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine and its derivatives have been studied extensively for their synthetic applications. Zhu et al. (2003) discussed the use of ethyl 2-methyl-2,3-butadienoate, which is structurally similar to this compound, in phosphine-catalyzed [4 + 2] annulation, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and diastereoselectivity. This process provides a pathway to highly functionalized tetrahydropyridines, which are valuable in various chemical syntheses (Zhu, Lan, & Kwon, 2003). Similarly, Ghaedi et al. (2015) achieved the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, indicating the compound's role in the formation of N-fused heterocycles (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Chemical Behavior and Analysis The chemical behavior and interactions of this compound have been a subject of study. Kenar, Gündüz, & Kılıç (1996) explored the potentiometric determination of the basicity of aliphatic amines, including those structurally similar to this compound, in pyridine. Their research provides insight into the relative basicities of these amines, contributing to understanding their chemical behavior in different environments (Kenar, Gündüz, & Kılıç, 1996).
Properties
IUPAC Name |
N-ethyl-2-methyl-1-pyridin-3-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-13-11(9(2)3)10-6-5-7-12-8-10/h5-9,11,13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQKFYCBEGUAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CN=CC=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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